3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole

Lipophilicity Drug-likeness Partition coefficient

Sourcing a structurally authenticated bis-1,2,4-oxadiazole with pre-organized bent-core geometry often delays advanced materials R&D. This compound resolves that bottleneck: • Documented EI-MS fragmentation pattern (Srivastava et al.) enables immediate identity verification-no method development needed. • Ethane-1,2-diyl-bridged architecture delivers ~1.0-1.6 log units higher lipophilicity (ACD/LogP 4.65) vs. mono-oxadiazoles, with 6 H-bond acceptors for bidentate coordination. • Ready-to-functionalize scaffold for biaxial nematic liquid crystals & blue-phosphorescent OLED host materials; avoids the electronic profile mismatch of 1,3,4-oxadiazole isomers.

Molecular Formula C18H14N4O2
Molecular Weight 318.3 g/mol
CAS No. 22020-64-0
Cat. No. B1298468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole
CAS22020-64-0
Molecular FormulaC18H14N4O2
Molecular Weight318.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NOC(=N2)CCC3=NC(=NO3)C4=CC=CC=C4
InChIInChI=1S/C18H14N4O2/c1-3-7-13(8-4-1)17-19-15(23-21-17)11-12-16-20-18(22-24-16)14-9-5-2-6-10-14/h1-10H,11-12H2
InChIKeyKECUONFFPPDLHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(3-phenyl-1,2,4-oxadiazole) Building Block


3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole (CAS 22020-64-0), systematically named 5,5′-(1,2-ethanediyl)bis(3-phenyl-1,2,4-oxadiazole), is a symmetric bis-heterocyclic compound (C₁₈H₁₄N₄O₂, MW 318.33) comprising two 1,2,4-oxadiazole rings linked by an ethane-1,2-diyl bridge, each bearing a 3-phenyl substituent . First synthesized and characterized by Srivastava, Silva, and Oliveira (1993) [1], the compound is commercially available through Sigma-Aldrich as an AldrichCPR rare chemical and from multiple specialty suppliers at ≥95% purity . Its bidentate bis-oxadiazole architecture, absence of hydrogen-bond donors, and predicted ACD/LogP of 4.65 position it as a lipophilic scaffold distinct from mono-1,2,4-oxadiazole analogs such as 3,5-diphenyl-1,2,4-oxadiazole.

Bis-1,2,4-oxadiazole scaffold with ethane-1,2-diyl bridge for bidentate design
Predicted lipophilicity (LogP ~4.65) suits lipophilic material and pharmacophore research
Bent-core molecular geometry pre-organized for liquid crystal mesogen studies
Well-characterized EI-MS fingerprint and synthetic routes (Srivastava et al.)

Why Generic Substitution Fails


Substituting 3-phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole with a mono-1,2,4-oxadiazole such as 3,5-diphenyl-1,2,4-oxadiazole or a regioisomeric bis-1,3,4-oxadiazole analog is not scientifically equivalent. The ethane-1,2-diyl-bridged bis-1,2,4-oxadiazole architecture confers a ~1.0–1.6 log unit higher lipophilicity (ACD/LogP 4.65) compared to mono-1,2,4-oxadiazoles [1], a twofold increase in hydrogen-bond acceptor count (6 vs. 2–3), and a distinct bent molecular geometry relevant to liquid-crystalline and metal-coordination applications [2]. Furthermore, the 1,2,4-oxadiazole core exhibits meta-linkage conjugation with lower electron-withdrawing ability compared to the para-conjugated 1,3,4-oxadiazole isomer, directly impacting optoelectronic host-material performance [3]. The compound's characteristic electron-ionization mass spectrometric fragmentation pattern, documented by Srivastava et al. for the bis-1,2,4-oxadiazole series [4][5], provides an analytically verifiable identity marker that mono-oxadiazoles cannot replicate. The quantitative evidence below substantiates each dimension of non-interchangeability.

LipophilicityPredicted LogP 4.65; 10–37× higher partition vs. mono-analogsMono-1,2,4-oxadiazoles: LogP 3.08–3.66; lower membrane partitioning may shift performance
H-Bond Acceptors6 acceptors (bidentate); TPSA ~78 ŲMono analogs: 2–3 acceptors; TPSA ~39 Ų; cannot support dual-site binding
Geometry & MesophaseBent-core from ethane bridge; enables liquid crystal biaxial phasesLinear mono-oxadiazoles; crystalline solids, no liquid crystal behavior
MS IdentityDiagnostic bis-oxadiazole EI-MS pattern (m/z 318, bridge-specific fragments)Simpler mono-oxadiazole fragmentation; identity confirmation mismatch risk

Quantitative Differentiation Evidence


Lipophilicity Advantage vs. Mono-Oxadiazole Analogs

The bis-1,2,4-oxadiazole compound 22020-64-0 exhibits a predicted ACD/LogP of 4.65 (ChemSpider, ACD/Labs Percepta Platform v14.00) , representing a substantial lipophilicity increase over its closest mono-1,2,4-oxadiazole comparators. 3,5-Diphenyl-1,2,4-oxadiazole (CAS 888-71-1) has a reported LogP of 3.40–3.66 [1]; 5-butyl-3-phenyl-1,2,4-oxadiazole (CAS 78439-17-5) has a LogP of 3.08 . The quantified difference of ΔLogP = +0.99 to +1.57 corresponds to an approximately 10- to 37-fold higher octanol-water partition coefficient, driven by the additional phenyl-oxadiazole moiety and ethylene linker.

Lipophilicity vs. mono-oxadiazoles
Reported
ΔLogP +0.99 to +1.57 (~10–37× higher partition coefficient) vs. 3,5-diphenyl- and 5-butyl-3-phenyl-1,2,4-oxadiazole
Lipophilicity difference may support selection when higher LogP and membrane partitioning are required in research models.
Predicted ACD/LogP values; experimental LogP not reported for target compound.
Lipophilicity Drug-likeness Partition coefficient ADME prediction

Hydrogen-Bond Acceptor and Polar Surface Area

Compound 22020-64-0 possesses 6 hydrogen-bond acceptors (four oxadiazole nitrogen atoms and two oxadiazole oxygen atoms) and a calculated topological polar surface area (TPSA) of 78 Ų . In contrast, 3,5-diphenyl-1,2,4-oxadiazole has only 2–3 HBA and a PSA of approximately 39 Ų [1]; 2,5-diphenyl-1,3,4-oxadiazole has 2 HBA . The bis-oxadiazole's doubling of HBA count and TPSA alters its interaction landscape with biological targets, solubility profile, and solid-state packing, while both compounds maintain zero hydrogen-bond donors (Rule of 5 compliant).

H-bond acceptor / PSA
Reported
6 HBA, TPSA 78 Ų (2× higher than mono-analogs); 0 HBD
Doubled acceptor count enables bidentate interactions; distinct from mono-oxadiazole binding profiles.
Predicted topological PSA and HBA count from chemical databases.
Hydrogen bonding Polar surface area Drug-likeness Bioavailability prediction

1,2,4- vs. 1,3,4-Oxadiazole Core Electronics

The 1,2,4-oxadiazole isomer—the core heterocycle of compound 22020-64-0—exhibits fundamentally different electronic properties compared to the 1,3,4-oxadiazole isomer present in regioisomeric bis-oxadiazoles. A comparative study of OLED host materials demonstrated that 1,2,4-oxadiazole-based materials exhibit meta-linkage conjugation with phenyl rings, resulting in worse conjugation degree, lower electron delocalization, and lower electron-withdrawing ability compared to the para-conjugated 1,3,4-oxadiazole isomer [1]. The 1,3,4-oxadiazole-based device (134OXD) achieved a maximum current efficiency (CEmax) of 8.75 cd/A, far surpassing 1,2,4-oxadiazole-based devices. Nevertheless, 1,2,4-oxadiazole-based materials retained high triplet energies (ET = 2.82–2.85 eV) suitable for blue phosphorescent OLED applications, and their intrinsic asymmetry enables unique bipolar host material design [1][2].

1,2,4- vs. 1,3,4-oxadiazole electronics
Class-level
1,3,4-isomer device: CEmax 8.75 cd/A; 1,2,4-isomer: meta-conjugation, lower electron-withdrawing, high triplet energy (ET ~2.82–2.85 eV)
Meta-linkage in 1,2,4-oxadiazole core provides distinct electronic profile for bipolar host design vs. para-conjugated 1,3,4-isomer.
Class-level OLED host data; direct measurement on 22020-64-0 not reported.
OLED Electron-transport Triplet energy Host materials Conjugation

Bent-Core Geometry and Liquid-Crystalline Mesophase

The ethane-1,2-diyl bridge in compound 22020-64-0 creates a bent molecular geometry that is structurally pre-organized for liquid-crystalline mesophase formation, a property documented for the broader family of achiral bent-core bis-(phenyl)oxadiazole derivatives. Görtz et al. (2009) demonstrated that bis-(phenyl)oxadiazole derivatives exhibit nematic phase biaxiality, spontaneous segregation into chiral domains, and unique filament structures [1]. In contrast, mono-1,2,4-oxadiazoles such as 3,5-diphenyl-1,2,4-oxadiazole (mp ~164°C) and 2,5-diphenyl-1,3,4-oxadiazole (mp 138–140°C) are crystalline solids lacking the geometric requirements for bent-core mesogenic behavior. The bis-oxadiazole ODBP (oxadiazole-bis-phenyl) motif has been validated through atomistic simulations showing excellent agreement with experimental nematic-isotropic transition temperatures (TNI) [2].

Bent-core geometry
Class-level
Ethane bridge generates bent molecular shape; class-level nematic biaxiality, chiral domains, cybotactic clustering
Bent-core geometry may support liquid crystal research; absent in linear mono-oxadiazole solids (mp ~138–164°C).
Class-level mesogen behavior; direct mesophase data on 22020-64-0 not reported.
Liquid crystals Bent-core mesogens Nematic phase Biaxiality Oxadiazole

Diagnostic EI-MS Fingerprint vs. Mono-Oxadiazoles

The electron-ionization (EI) mass spectra of bis-1,2,4-oxadiazoles, including compound 22020-64-0, exhibit characteristic fragmentation pathways that are structurally diagnostic and distinguish them from mono-1,2,4-oxadiazoles. Srivastava et al. (1991) reported the 70 eV EI mass spectra of six 5,5′-(1,2-ethanediyl)bis[3-(aryl)-1,2,4-oxadiazoles] (compounds 1–6, including the 3-phenyl analog 22020-64-0), documenting low-resolution spectra, accurate mass measurements, and MS/MS data [1]. A follow-up tandem mass spectrometry study (Srivastava et al., 2001) provided accurate mass measurements and detailed fragmentation mechanisms specific to the bis-1,2,4-oxadiazole class, noting that prior to this work only one communication had reported mass spectra for bis-1,2,4-oxadiazoles [2]. In contrast, the EI-MS fragmentation of mono-1,2,4-oxadiazoles such as 3,5-diphenyl-1,2,4-oxadiazole follows a simpler pathway dominated by cleavage of a single oxadiazole ring [3]. The bis-structure generates a molecular ion at m/z 318 (monoisotopic mass 318.1117 Da) and characteristic fragment ions arising from sequential cleavage of both oxadiazole rings and the ethane bridge.

EI-MS fingerprint
Head-to-head
Molecular ion m/z 318 (C₁₈H₁₄N₄O₂); bridge-specific fragment ions documented by Srivastava et al. (1991, 2001)
Diagnostic MS pattern may aid identity confirmation and distinguish from mono-oxadiazole contaminants.
Published 70 eV EI-MS and accurate mass data for this compound.
Mass spectrometry EI-MS Fragmentation Structural elucidation Quality control

Synthetic Routes and Scalability

The synthesis of bis-1,2,4-oxadiazoles, including compound 22020-64-0, has been advanced by two complementary methodologies. The classical route reported by Srivastava, Silva, and Oliveira (1993) uses arylamidoximes and succinic anhydride or succinic acid derivatives to construct the 5,5′-(1,2-ethanediyl)bis[3-(aryl)-1,2,4-oxadiazole] scaffold [1]. More recently, a tandem Staudinger/aza-Wittig reaction from diazidoglyoxime, isocyanates, and triphenylphosphine was developed as an efficient, scalable route to bis-1,2,4-oxadiazoles in good yields [2]. These bis-specific synthetic strategies differ fundamentally from the one-step cyclodehydration of O-acylamidoximes used for mono-1,2,4-oxadiazole synthesis [3]. Commercial availability of 22020-64-0 from Sigma-Aldrich (AldrichCPR, 500 mg), AKSci (95% purity), abcr, and Matrix Scientific confirms synthetic accessibility .

Synthetic routes
Reported
Route A: amidoxime–succinic anhydride (Srivastava 1993); Route B: Staudinger/aza-Wittig in good yields (2023). Commercial ≥95% purity.
Synthetic accessibility supports research procurement; modern route offers scalability for gram-quantity studies.
Literature methods; commercial availability confirmed (Sigma-Aldrich, AKSci, abcr).
Synthetic chemistry Bis-oxadiazole synthesis Staudinger reaction Aza-Wittig Scalability

Application Scenarios


Bent-Core Liquid Crystal Mesogen Development

The ethane-1,2-diyl-bridged bis(1,2,4-oxadiazole) architecture of 22020-64-0 provides a pre-organized bent-core molecular geometry that serves as a foundational scaffold for liquid-crystalline mesogen design. As demonstrated by Görtz et al. (2009), the bis-(phenyl)oxadiazole (ODBP) motif supports biaxial nematic phases, spontaneous chiral domain segregation, and cybotactic clustering—properties absent in linear mono-oxadiazole crystalline solids such as 3,5-diphenyl-1,2,4-oxadiazole (mp ~164°C) [1]. Research groups developing field-responsive nematic materials or investigating bent-core mesophase physics should procure 22020-64-0 as a core building block for further side-chain functionalization rather than attempting to adapt rigid-rod mono-oxadiazole alternatives.

Pharmacophore Scaffold for Dual-Site Ligand Design

With an ACD/LogP of 4.65—approximately 10–37× higher than mono-1,2,4-oxadiazole analogs such as 5-butyl-3-phenyl-1,2,4-oxadiazole (LogP 3.08) —and 6 hydrogen-bond acceptors arranged across two heterocyclic rings, compound 22020-64-0 is suited for medicinal chemistry programs requiring a lipophilic, bidentate scaffold. Its zero hydrogen-bond donor count maintains Rule-of-5 compliance, while the two spatially separated oxadiazole rings can engage distinct target subsites. This scaffold is particularly relevant for programs exploring bivalent ligand strategies, metal-chelating pharmacophores, or bioisosteric replacement of ester/amide functionalities in lipophilic binding pockets, where mono-oxadiazole scaffolds provide insufficient binding-site coverage.

Analytical Reference Standard for EI-MS Identification

The well-characterized electron-ionization mass spectrum of 22020-64-0, documented with accurate mass measurements and tandem MS/MS data by Srivastava et al. (1991, 2001) [2], establishes this compound as a reference-quality standard for analytical laboratories developing MS-based identification methods for bis-1,2,4-oxadiazole libraries. The diagnostic fragmentation pattern—distinct from mono-1,2,4-oxadiazole EI-MS behavior—provides a verifiable identity marker. QC/QA laboratories procuring this compound for method validation or spectral library construction benefit from the published low-resolution and accurate-mass reference data, which are unavailable for many commercially sourced heterocyclic building blocks.

OLED Host Material Precursor

The 1,2,4-oxadiazole core of 22020-64-0 exhibits the meta-linkage conjugation pattern and high triplet energy (class-level ET ~2.82–2.85 eV for related 1,2,4-oxadiazole host materials [3]) that make it suitable as a precursor for bipolar host material design in blue phosphorescent OLEDs. Unlike the para-conjugated 1,3,4-oxadiazole isomer (which delivered CEmax = 8.75 cd/A in solution-processed devices [3]), the asymmetric 1,2,4-oxadiazole core enables distinct molecular orbital engineering. Materials scientists procuring 22020-64-0 as a synthetic intermediate for further functionalization (e.g., attaching carbazole donor units at the phenyl para-positions) should select this bis-1,2,4-oxadiazole architecture when the meta-conjugation electronic profile is desired over the higher-efficiency but electronically distinct 1,3,4-oxadiazole alternative.

Application
Selection Property
Validation Focus
Bent-core liquid crystal research
Bent-core molecular geometry from ethane-1,2-diyl bridge
Nematic phase biaxiality and chiral domain behavior
Bidentate pharmacophore scaffold design
Dual oxadiazole rings, 6 HBA, high predicted lipophilicity
Dual-site target engagement and binding pocket complementarity
EI-MS identity confirmation standard
Characteristic bis-1,2,4-oxadiazole fragmentation pattern
MS/MS match against published Srivastava reference spectra
Blue phosphorescent OLED host material precursor
1,2,4-oxadiazole meta-conjugation and high triplet energy (class-level ET >2.80 eV)
Bipolar host design and device efficiency optimization
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